molecular formula C15H19NO B1284172 3-Benzyl-3-azabicyclo[3.3.1]nonan-9-one CAS No. 81879-64-3

3-Benzyl-3-azabicyclo[3.3.1]nonan-9-one

Cat. No. B1284172
CAS RN: 81879-64-3
M. Wt: 229.32 g/mol
InChI Key: TWCUMUDCNSLOTN-UHFFFAOYSA-N
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Description

The compound of interest, 3-Benzyl-3-azabicyclo[3.3.1]nonan-9-one, is a derivative of the 3-azabicyclo[3.3.1]nonan-9-one family, which is characterized by a bicyclic structure that includes a nine-membered ring system with a nitrogen atom. This structural motif is found in a variety of compounds that have been synthesized and studied for their potential pharmacological properties, including antiarrhythmic, antimicrobial, and analgesic activities .

Synthesis Analysis

The synthesis of related compounds typically involves the condensation of cyclohexanones with aldehydes and ammonium acetate, as seen in the preparation of variously substituted 3-azabicyclo[3.3.1]nonan-9-ones . Additionally, sequential 'condensation–iodolactonization' reactions have been employed to create functionalized derivatives . The synthesis of these compounds often aims to introduce specific functional groups that can confer desirable pharmacological properties.

Molecular Structure Analysis

The molecular structure of these compounds has been extensively studied using techniques such as X-ray diffraction, NMR spectroscopy, and molecular mechanics calculations . These studies have revealed that the bicyclic system typically adopts a flattened chair-chair conformation with substituents in equatorial positions, which is influenced by steric factors . The presence of an intramolecular NH…O=C hydrogen bond has been observed in some carbamate derivatives .

Chemical Reactions Analysis

The chemical reactivity of the 3-azabicyclo[3.3.1]nonan-9-one derivatives includes the formation of thiosemicarbazones and thiazolidin-4-ones, which have been synthesized to enhance antimicrobial properties . These reactions involve the cyclization of the azabicyclo[3.3.1]nonan-9-one core with various reagents to yield compounds with potential as antimicrobial agents.

Physical and Chemical Properties Analysis

The physical and chemical properties of these compounds have been characterized by a range of spectroscopic techniques, including IR, HR-MS, and both 1D and 2D NMR . The detailed NMR analysis has confirmed that the synthesized 3-azabicycles exist in a twin-chair conformation with equatorial orientation of the substituents, which is consistent across different substitutions on the phenyl ring or the heterocycle . The electronic effects of such substitutions have provided insights into the behavior of these molecules.

Scientific Research Applications

1. Application in Anticancer Chemotherapeutics

  • Summary of the Application : The bicyclo [3.3.1]nonane moiety, which is a part of the “3-Benzyl-3-azabicyclo[3.3.1]nonan-9-one” structure, is predominant in most biologically active natural products. Many derivatives of bicyclo [3.3.1]nonane are attractive to researchers for use in asymmetric catalysis or as potent anticancer entities .
  • Methods of Application : This review article discusses several miscellaneous synthetic routes for the construction of bicyclo [3.3.1]nonanes and their heteroanalogues in association with the delineation of their anticancer activities with few selective compounds .

2. Application in Aerobic Oxidation of Alcohols

  • Summary of the Application : 9-Azabicyclo [3.3.1]nonane N -oxyl (ABNO), which is related to “3-Benzyl-3-azabicyclo[3.3.1]nonan-9-one”, may be employed for the aerobic oxidation of alcohols .

3. Application in the Synthesis of Various Derivatives

  • Summary of the Application : 3-Benzyl- and 3-tert-butoxycarbonyl-3-azabicyclo [3.3.1]nonan-9-one oximes can be converted into various derivatives, including amides, Schiff bases, and isothiocyanates .
  • Methods of Application : The oximes are subjected to catalytic hydrogenation over Raney nickel to produce the corresponding 3-substituted 3-azabicyclo [3.3.1]nonan-9-amines. These amines are then converted into various derivatives via reactions with acetyl and chloroacetyl chlorides and maleic and succinic anhydrides, condensation with benzaldehyde and 4-chlorobenzaldehyde, and treatment with thiophosgene in the presence of K2CO3 .
  • Results or Outcomes : The 3-Benzyl- and 3-tert-butoxycarbonyl-3-azabicyclo- [3.3.1]nonan-9-yl isothiocyanates readily reacted with methanol, aniline, and sodium azide to produce methyl thiocarbamate, thiourea, and dihydrotetrazole-5-thione derivatives having a 3-azabicyclo [3.3.1]nonane fragment .

4. Application in the Synthesis of Various Derivatives

  • Summary of the Application : 3-Benzyl- and 3-tert-butoxycarbonyl-3-azabicyclo [3.3.1]nonan-9-one oximes can be converted into various derivatives, including amides, Schiff bases, and isothiocyanates .
  • Methods of Application : The oximes are subjected to catalytic hydrogenation over Raney nickel to produce the corresponding 3-substituted 3-azabicyclo [3.3.1]nonan-9-amines. These amines are then converted into various derivatives via reactions with acetyl and chloroacetyl chlorides and maleic and succinic anhydrides, condensation with benzaldehyde and 4-chlorobenzaldehyde, and treatment with thiophosgene in the presence of K2CO3 .
  • Results or Outcomes : The 3-Benzyl- and 3-tert-butoxycarbonyl-3-azabicyclo- [3.3.1]nonan-9-yl isothiocyanates readily reacted with methanol, aniline, and sodium azide to produce methyl thiocarbamate, thiourea, and dihydrotetrazole-5-thione derivatives having a 3-azabicyclo [3.3.1]nonane fragment .

5. Application in the Reduction of 6-Acetoxy-3-benzyl-1-ethoxycarbonyl-3-azabicyclo [3.3.1]nonan-9-one

  • Summary of the Application : The reduction of 6-Acetoxy-3-benzyl-1-ethoxycarbonyl-3-azabicyclo [3.3.1]nonan-9-one with sodium borohydride was investigated .
  • Results or Outcomes : The stereochemistry of reduction products was deduced from 1H and 13C NMR and mass spectra .

6. Application in the Synthesis of Amides, Schiff Bases, and Isothiocyanates

  • Summary of the Application : 3-Benzyl- and 3-tert-butoxycarbonyl-3-azabicyclo [3.3.1]nonan-9-one oximes can be converted into various derivatives, including amides, Schiff bases, and isothiocyanates .
  • Methods of Application : The oximes are subjected to catalytic hydrogenation over Raney nickel to produce the corresponding 3-substituted 3-azabicyclo [3.3.1]nonan-9-amines. These amines are then converted into various derivatives via reactions with acetyl and chloroacetyl chlorides and maleic and succinic anhydrides, condensation with benzaldehyde and 4-chlorobenzaldehyde, and treatment with thiophosgene in the presence of K2CO3 .
  • Results or Outcomes : The 3-Benzyl- and 3-tert-butoxycarbonyl-3-azabicyclo- [3.3.1]nonan-9-yl isothiocyanates readily reacted with methanol, aniline, and sodium azide to produce methyl thiocarbamate, thiourea, and dihydrotetrazole-5-thione derivatives having a 3-azabicyclo [3.3.1]nonane fragment .

7. Application in the Reduction of 6-Acetoxy-3-benzyl-1-ethoxycarbonyl-3-azabicyclo [3.3.1]nonan-9-one

  • Summary of the Application : The reduction of 6-Acetoxy-3-benzyl-1-ethoxycarbonyl-3-azabicyclo [3.3.1]nonan-9-one with sodium borohydride was investigated .
  • Results or Outcomes : The stereochemistry of reduction products was deduced from 1H and 13C NMR and mass spectra .

Safety And Hazards

The compound is classified under the GHS07 pictogram . The hazard statements associated with it are H315 and H319 , indicating that it can cause skin irritation and serious eye irritation. Precautionary measures include avoiding contact with skin and eyes and using personal protective equipment .

properties

IUPAC Name

3-benzyl-3-azabicyclo[3.3.1]nonan-9-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H19NO/c17-15-13-7-4-8-14(15)11-16(10-13)9-12-5-2-1-3-6-12/h1-3,5-6,13-14H,4,7-11H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TWCUMUDCNSLOTN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2CN(CC(C1)C2=O)CC3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H19NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60576130
Record name 3-Benzyl-3-azabicyclo[3.3.1]nonan-9-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60576130
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

229.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Benzyl-3-azabicyclo[3.3.1]nonan-9-one

CAS RN

81879-64-3
Record name 3-Benzyl-3-azabicyclo[3.3.1]nonan-9-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60576130
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

N-benzyl-3-azabicyclo[3.3.1]nonane-9-one (28) was synthesized according to a method described in J. Med. Chem. 1994, 37, 2831-2840. Sodium borohydride (1.49 g) was added into the MeOH (80 ml) solution of (28) (6.75 g) with chilling on ice. After its mixture was stirred for 1 hour with chilling on ice, its solvent was evaporated under reduced pressure. Water was added to its residue, which was then subjected to extraction with methylene chloride, followed by drying its organic layer with anhydrous magnesium sulfate. Its solvent was evaporated under reduced pressure to produce a crude compound (29) (6.52 g).
Quantity
1.49 g
Type
reactant
Reaction Step One
Quantity
6.75 g
Type
reactant
Reaction Step One
Name
Quantity
80 mL
Type
solvent
Reaction Step One

Synthesis routes and methods II

Procedure details

A mixture of benzylamine(17.25 ml, 0.683 mol), acetic acid(182 ml), c-HCl (13.25 ml), cyclohexanone (13.25 ml, 0.127 mol), and aqueous formaldehyde solution (4.1M, 31.25 ml, 1.25 mol) was stirred at 80° C. for 2 h, cooled, and concentrated. The residue was partitioned between ether and water, and the pH was adjusted to 8 with solid Na2CO3. The reaction mixture was extracted with dichloromethane and the extract was dried over Na2SO4 and concentrated. This residue was taken up in 37 ml ethanol and treated with acetic anhydride (12.5 ml, 0.530 mol), stirred at room temperature for 2 h, treated with c-HCl (15 ml), and stirred at room temperature for 2 h. The reaction mixture was concentrated, and the residue taken up in water and washed with dichloromethane. The aqueous layer was adjusted to pH 8 with solid Na2CO3 and extracted with dichloromethane and ethyl acetate. The extracts combined was dried over Na2SO4 and concentrated. The residue was chromatographed on silica gel using hexane/ethyl acetate: 10/1 as eluent to afford an oil which solidified on standing, mp 48°-50.5° C., 2.4 g (20.5%).
Quantity
17.25 mL
Type
reactant
Reaction Step One
[Compound]
Name
c-HCl
Quantity
13.25 mL
Type
reactant
Reaction Step One
Quantity
13.25 mL
Type
reactant
Reaction Step One
Quantity
31.25 mL
Type
reactant
Reaction Step One
Quantity
182 mL
Type
solvent
Reaction Step One
Quantity
12.5 mL
Type
reactant
Reaction Step Two
[Compound]
Name
c-HCl
Quantity
15 mL
Type
reactant
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-Benzyl-3-azabicyclo[3.3.1]nonan-9-one
Reactant of Route 2
3-Benzyl-3-azabicyclo[3.3.1]nonan-9-one
Reactant of Route 3
3-Benzyl-3-azabicyclo[3.3.1]nonan-9-one
Reactant of Route 4
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Reactant of Route 5
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3-Benzyl-3-azabicyclo[3.3.1]nonan-9-one
Reactant of Route 6
Reactant of Route 6
3-Benzyl-3-azabicyclo[3.3.1]nonan-9-one

Citations

For This Compound
9
Citations
BR Bailey III, KD Berlin, EM Holt… - Journal of medicinal …, 1984 - ACS Publications
tively rare, 4" 6, 10’11 but some analogies exist with the shifts in simple 1-heteracyclohexanes12 andl-hetera-4-cyclo-hexanones. 13 It is interesting that the C (a) in la (a to sulfur in the …
Number of citations: 48 pubs.acs.org
AI Moskalenko, VI Boev - Russian Journal of Organic Chemistry, 2009 - Springer
Condensation of 3-substituted 3-azabicyclo[3.3.1]nonan-9-ones with hydroxylamine and hydrazine hydrate gave the corresponding oximes, hydrazones, and azines. Reductive …
Number of citations: 9 link.springer.com
GL Garrison, KD Berlin, BJ Scherlag… - The Journal of …, 1993 - ACS Publications
Treatment of la Ft 3a (X= S) 7 with sodium azide/sulfuric acid in chloroformled to 4a (76%) as a crystalline product. 8· 9 Oxygen insertion via a Baeyer-Villiger ap-proach with la Ft 3a and …
Number of citations: 10 pubs.acs.org
LA Bulygina, NS Khrushcheva, KA Lyssenko… - Journal of …, 2019 - Elsevier
The unsymmetrical CNN pincer ligand precursors 4 and 7b based on the structures of bicyclo[3.2.l]octane and bicyclo[3.3.l]nonane have been synthesized. The corresponding …
Number of citations: 4 www.sciencedirect.com
LA Bulygina, NS Khrushcheva, AS Peregudov… - Russian Chemical …, 2016 - Springer
A new (C,N,N)-pincer cyclopalladate unsymmetrical complex of 3-benzyl-7-methyl-3,7-diazabicyclo[3.3.1]nonane (3-benzyl-7-methylbispidine) was synthesized and characterized. …
Number of citations: 5 link.springer.com
M Ihara, M Suzuki, K Fukumoto… - Journal of the American …, 1990 - ACS Publications
The bridged, pentacyclic intermediate 2 for atisine (1) was synthesized in a naturally occurring enantiomeric form from dimethyl cyclohexanone-2, 6-dicarboxylate (6). Thesynthesis is …
Number of citations: 110 pubs.acs.org
AP Mityuk, AV Denisenko, OP Dacenko… - …, 2010 - thieme-connect.com
Chlorotrimethylsilane-promoted double Mannich annulation of ketones using N, N-bis (methoxymethyl) benzylamine has been explored. It has been shown that the structure of the …
Number of citations: 10 www.thieme-connect.com
K Sparrow, D Barker, MA Brimble - Tetrahedron, 2012 - Elsevier
An efficient synthesis of 3-alkyl 1,5,3-dioxazepanes was developed for subsequent use in double-Mannich reactions with a variety of carbon-based nucleophiles. It was found that …
Number of citations: 27 www.sciencedirect.com
AP Mityuk, AV Denisenko, OP Dacenko… - Tetrahedron …, 2010 - Elsevier
A series of bridged 1,4-diazepanes (ie, diazabicyclo[n.3.2]alkanes, n=3–5) selectively protected at one of the nitrogen atoms was prepared, for possible application in drug design, via …
Number of citations: 4 www.sciencedirect.com

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